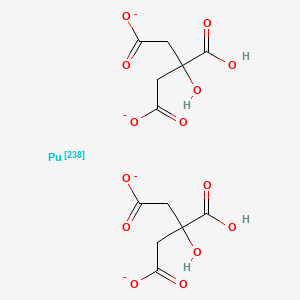

Plutonium-238 citrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

59640-34-5 |

|---|---|

Molecular Formula |

C12H12O14Pu-4 |

Molecular Weight |

618.26 g/mol |

IUPAC Name |

3-carboxy-3-hydroxypentanedioate;plutonium-238 |

InChI |

InChI=1S/2C6H8O7.Pu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/p-4/i;;1-6 |

InChI Key |

VMCPNGDDOMAWHB-HESNBERBSA-J |

Isomeric SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[238Pu] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Pu] |

Origin of Product |

United States |

Ii. Synthesis and Preparation Methodologies for Plutonium 238 Citrate

Precursor Material Sourcing and Purification for Plutonium-238 Production

The primary route for producing Plutonium-238 involves the neutron irradiation of Neptunium-237. wikipedia.org This requires a carefully controlled sequence of steps to ensure the final product's isotopic purity.

The production of Plutonium-238 begins with targets fabricated from Neptunium-237 (Np-237), which is itself a byproduct of nuclear reactor operations. acs.org These targets, typically containing Neptunium-237 oxide (NpO2) mixed with aluminum powder and clad in aluminum, are irradiated in high-flux nuclear reactors such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory or the Advanced Test Reactor (ATR) at Idaho National Laboratory. osti.govnasa.gov

During irradiation, Neptunium-237 captures a neutron to become Neptunium-238, which then undergoes beta decay with a half-life of approximately 2.1 days to form Plutonium-238. wikipedia.org The irradiation time is a critical parameter that is carefully optimized to maximize the yield of Plutonium-238 while minimizing the formation of other plutonium isotopes. nasa.gov

Table 1: Key Parameters in Plutonium-238 Production via Neptunium-237 Irradiation

| Parameter | Description |

| Target Material | Neptunium-237 Oxide (NpO2) dispersed in an aluminum matrix. osti.gov |

| Reactors | High Flux Isotope Reactor (HFIR), Advanced Test Reactor (ATR). osti.govnasa.gov |

| Nuclear Reaction | Np + n → Np → Pu + β⁻. wikipedia.org |

| Irradiation Time | Optimized to maximize Pu yield and minimize isotopic impurities. nasa.gov |

Following irradiation, the targets are cooled and then subjected to a series of chemical processing steps to isolate the Plutonium-238 from unreacted Neptunium-237, fission products, and the aluminum matrix. osti.gov

The purification of Plutonium-238 from the irradiated targets is a complex and critical step to ensure the high purity required for subsequent applications. The process typically involves the dissolution of the target, followed by separation techniques such as solvent extraction and ion exchange. acs.org

The irradiated targets are first dissolved, often in a multi-step process. The aluminum cladding and matrix are typically dissolved using a sodium hydroxide (B78521) solution. acs.org Subsequently, the remaining actinide oxides are dissolved in concentrated nitric acid. acs.org

Once in solution, the plutonium is separated from neptunium (B1219326) and fission products. A common method is the Plutonium-Uranium Extraction (PUREX) process, which utilizes a solution of tributylphosphate (TBP) in a hydrocarbon solvent to selectively extract plutonium and uranium from the nitric acid solution, leaving the fission products behind. acs.org Further purification is achieved through ion exchange chromatography, which can effectively separate plutonium from neptunium and other remaining impurities. The final product of this stage is typically a purified Plutonium-238 oxide (PuO2). osti.gov

Solution-Phase Synthesis of Plutonium-238 Citrate (B86180) Complexes

With a purified source of Plutonium-238, the next stage is the synthesis of the citrate complex in an aqueous solution. This involves the dissolution of the plutonium precursor and the introduction of citric acid as the complexing ligand.

The purified Plutonium-238 is often in the form of a highly refractory oxide (PuO2), which can be challenging to dissolve. Various methods have been developed to bring the plutonium into an aqueous solution. A common approach involves dissolution in hot, concentrated nitric acid, sometimes with the addition of a small amount of hydrofluoric acid as a catalyst, although the use of fluoride (B91410) is often avoided due to its corrosive nature. acs.org

Alternative dissolution techniques have been explored to avoid the use of hydrofluoric acid. These include methods that aim to form a solid solution of PuO2 with a more readily soluble oxide, such as uranium oxide (UO2), followed by dissolution in nitric acid. Another approach involves an oxidative dissolution process using strong oxidizing agents like cerium(IV) in nitric acid to convert the plutonium to a more soluble higher oxidation state. acs.org

Once the Plutonium-238 is in a suitable aqueous solution, typically as Pu(IV) in a nitric acid medium, Plutonium-238 citrate is formed by the introduction of citric acid (H3Cit). The complexation of tetravalent actinides like plutonium with citrate is a well-established phenomenon. researchgate.net

The formation of this compound complexes is highly dependent on the pH of the solution. By adjusting the pH, different citrate species (H2Cit-, HCit2-, Cit3-) will be present, which in turn influences the stoichiometry and stability of the resulting plutonium-citrate complexes. researchgate.net Spectrophotometric studies have been used to identify the formation of various Plutonium(IV)-citrate complexes, including those with 1:1 and 1:2 metal-to-ligand ratios. researchgate.net The synthesis would involve the controlled addition of a citric acid solution to the plutonium solution, followed by careful adjustment of the pH to favor the formation of the desired citrate complex.

Table 2: Investigated Plutonium(IV)-Citrate Complex Stoichiometries

| Stoichiometry (Pu:Citrate) | pH Range of Formation | Reference |

| 1:1 | Acidic to Neutral | researchgate.net |

| 1:2 | Acidic to Neutral | researchgate.net |

The stability of these complexes is a key characteristic, and studies have determined the conditional stability constants for various plutonium-citrate species. For instance, at a pH of 4, a 1:1 Pu-citrate complex has been identified with a high stability constant, indicating a strong affinity between the plutonium ion and the citrate ligand. researchgate.net

Advanced Preparation Techniques for Specific Research Applications

For specific research applications, advanced preparation techniques may be employed to synthesize this compound with tailored properties. These methods often focus on controlling the precise stoichiometry and structure of the complex.

Exploratory crystal growth techniques, traditionally used for the preparation of novel actinide-containing materials, could potentially be adapted for the synthesis of crystalline this compound. sc.edu This would involve carefully controlling parameters such as temperature, pH, and reactant concentrations to promote the crystallization of a specific plutonium-citrate phase.

Furthermore, for applications requiring very small quantities of the material, such as in tracer studies, methods have been developed for the preparation of stable tracer solutions of Plutonium(IV). researchgate.net These methods involve precise control of the oxidation state of the plutonium and the composition of the solution to ensure the desired species is present and stable over time. Such techniques could be adapted for the preparation of well-characterized, dilute solutions of this compound for specialized research purposes.

Citrate Gel-Combustion Synthesis Approaches

Citrate gel-combustion is a solution-based synthesis method that offers significant advantages for preparing actinide oxide powders, including plutonium dioxide (PuO₂). researchgate.net This technique involves an exothermic, self-sustaining reaction of a gel formed from an aqueous solution containing a metal salt (the oxidant, e.g., plutonium nitrate) and an organic fuel, such as citric acid. researchgate.netacs.org The process is valued for its ability to produce fine, homogenous, and crystalline oxide powders at lower temperatures than conventional solid-state methods. acs.org

The synthesis begins with the creation of a viscous gel. In this stage, citric acid chelates with plutonium ions in the solution, forming a stable plutonium-citrate complex. This chelation ensures a uniform distribution of the metal cations throughout the gel, which is crucial for the homogeneity of the final product. researchgate.net The mixture is then heated to evaporate excess water, resulting in a dense, transparent gel. acs.org

Upon further heating, the gel undergoes auto-ignition. The citrate component decomposes exothermically, and the combustion reaction proceeds rapidly, yielding a voluminous, fine powder. researchgate.netdaneshyari.com The characteristics of the resulting powder are highly dependent on the ratio of the fuel (citric acid) to the oxidant (metal nitrate). researchgate.net Research on the synthesis of PuO₂ via this method has identified an optimal citric acid to plutonium (CA/Pu) ratio of 1.1, which aligns with propellant chemistry theory and produces oxides with morphologies characteristic of solution combustion synthesis. researchgate.net Studies on the analogous thorium dioxide (ThO₂) have shown that varying the citric acid to nitrate (B79036) mole ratio significantly impacts the bulk density, particle size, and specific surface area of the resulting nanocrystalline powder. researchgate.net

Table 1: Influence of Fuel-to-Oxidant Ratio on Product Characteristics in Analogous Actinide Synthesis

| Fuel/Oxidant Ratio (R) | Combustion Behavior | Resulting Powder Characteristics | Reference |

|---|---|---|---|

| R = 0.25 (for Urania) | Vigorous auto-ignition | Unique bulk density, specific surface area, and particle size distribution. | daneshyari.com |

| CA/Pu = 1.1 (for Plutonia) | Optimal for PuO₂ synthesis | Characteristic morphologies for solution combustion synthesis products. | researchgate.net |

The citrate gel-combustion method is recognized for producing materials with a well-developed porosity and large specific surface area, properties that arise from the large volume of gases evolved during the rapid combustion process. researchgate.net

Formation of Microspheres and Nanoparticles

The formation of plutonium-238 into precisely controlled microspheres and nanoparticles is critical for reducing contamination risks and fabricating advanced fuel forms. inl.govnih.govnasa.gov Citrate-based sol-gel processes are instrumental in these methodologies, providing a pathway to dust-free, spherical particles of plutonium oxide. nasa.govcore.ac.uk

Nanoparticles

Plutonium(IV) exhibits intricate hydrolysis properties in aqueous solutions, which can lead to the formation of nanoparticles even under acidic conditions. nih.gov Research has demonstrated that crystalline PuO₂ nanoparticles, typically around 2 nm in size, can be formed across a wide pH range, from 1 to greater than 10. nih.gov The synthesis of these nanoparticles can be initiated by adjusting the pH of a Pu(IV) solution, causing hydrolysis and subsequent precipitation. nih.gov While citrate is not always directly mentioned in the precipitation step for simple PuO₂ nanoparticles, it plays a crucial role in related sol-gel techniques for creating larger, more complex structures. nih.govnih.gov

Microspheres

Sol-gel processes are a primary method for producing actinide oxide microspheres and have been used extensively for nuclear fuel materials. inl.govcore.ac.uk These techniques, which can be broadly classified as internal or external gelation, begin with a solution (or "sol") of plutonium nitrate. inl.gov A complexing agent like citric acid can be used in the preparation of this sol. The sol is then formed into droplets that are subsequently gelled into a solid state.

The sol-gel technique offers a significant advantage over traditional powder processing by preventing dust generation, which is a major hazard in handling plutonium-238. nasa.gov The resulting microspheres are non-inhalable and non-respirable, reducing hot cell contamination and improving the safety of fuel pellet production. researchgate.net Furthermore, these microspheres can be individually coated to enhance properties like thermal conductivity or to reduce the potential for fuel dispersal in an accident scenario. nasa.gov

Table 2: Characteristics of Plutonium-238 Particulates

| Particle Type | Synthesis Method | Typical Size | Key Features | Reference |

|---|---|---|---|---|

| Nanoparticles | pH-induced hydrolysis | ~2 nm | Crystalline PuO₂ structure; can form in acidic conditions. | nih.gov |

The development of microsphere-based Pu-238 fuel is considered a revolutionary step for designing new, more robust, and geometrically flexible radioisotope power systems for space exploration. nasa.govresearchgate.net

Iii. Analytical and Spectroscopic Characterization of Plutonium 238 Citrate Systems

Mass Spectrometry and Radiometric Analysis for Isotopic and Chemical Characterization

Alpha Spectrometry for Plutonium-238 Quantification

Alpha spectrometry is a primary and highly effective radiometric technique for the quantification of Plutonium-238. This method is particularly well-suited for 238Pu due to its high specific activity and the distinct energy of its alpha particle emissions. The quantification of 238Pu by alpha spectrometry is often preferred over mass spectrometry techniques due to potential isobaric interference from Uranium-238 (238U).

The fundamental principle of alpha spectrometry involves the detection and energy measurement of alpha particles emitted during the radioactive decay of 238Pu. A sample containing Plutonium-238 citrate (B86180) would first undergo a chemical separation process to isolate the plutonium from the citrate ligand and any other matrix components. This purification is crucial to prevent spectral interferences from other alpha-emitting radionuclides and to minimize peak broadening, which could affect the accuracy of the measurement. Following separation, a thin, uniform source is prepared, typically by electrodeposition or microprecipitation onto a stainless steel disc.

This prepared source is then placed in a vacuum chamber containing a semiconductor detector, such as a silicon surface barrier or a passivated implanted planar silicon (PIPS) detector. The vacuum environment is necessary to prevent energy loss of the alpha particles through interaction with air molecules. As 238Pu decays, it emits alpha particles with characteristic energies, primarily at 5.499 MeV and 5.456 MeV. The detector measures the energy of each incident alpha particle, and a multichannel analyzer sorts these events to generate an energy spectrum.

The concentration of 238Pu in the original sample is determined by the count rate in the characteristic energy peaks, the detector efficiency, the branching ratios of the alpha decays, and the chemical yield of the separation process. The use of an internal tracer of a known activity, such as 236Pu or 242Pu, is a common practice to accurately determine the chemical recovery and improve the quantitative accuracy.

| Isotope | Half-life (years) | Alpha Particle Energy (MeV) | Intensity (%) |

| Plutonium-238 (238Pu) | 87.7 | 5.499 | 70.9 |

| 5.456 | 29.0 | ||

| Plutonium-239 (239Pu) | 24,110 | 5.157 | 73.3 |

| 5.144 | 15.1 | ||

| 5.105 | 11.5 | ||

| Plutonium-240 (240Pu) | 6,561 | 5.168 | 72.8 |

| 5.124 | 27.1 |

This table presents the primary alpha decay energies and their corresponding intensities for several plutonium isotopes. The distinct energies for 238Pu allow for its quantification via alpha spectrometry.

Isotopic Ratio Analysis for Source Attribution in Environmental Studies

In environmental science and nuclear forensics, the determination of plutonium isotopic ratios is a powerful tool for identifying the origin or source of contamination. The isotopic composition of plutonium, including the ratios of 238Pu to other plutonium isotopes like 239Pu and 240Pu, can provide a unique fingerprint of its production history.

While alpha spectrometry can distinguish 238Pu from 239Pu and 240Pu, it generally cannot resolve the very close alpha energies of 239Pu and 240Pu. Therefore, a combination of alpha spectrometry and mass spectrometry techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) or thermal ionization mass spectrometry (TIMS), is often employed for a complete isotopic analysis.

In the context of a Plutonium-238 citrate complex found in an environmental sample, the first step would be the chemical separation of plutonium from the citrate and other environmental matrix components. Subsequently, the activity of 238Pu could be determined by alpha spectrometry. The ratios of other isotopes, such as 240Pu/239Pu and 241Pu/239Pu, would then be measured by mass spectrometry.

The resulting isotopic ratios can be compared to known signatures from different sources, such as global fallout from historical atmospheric nuclear weapons testing, emissions from nuclear power plants, or specific industrial or military activities. For instance, a high 238Pu/239+240Pu activity ratio is characteristic of plutonium produced for and used in radioisotope thermoelectric generators (RTGs).

| Source of Plutonium | Typical 240Pu/239Pu Atom Ratio | Typical 238Pu/239+240Pu Activity Ratio |

| Global Fallout | ~0.18 | ~0.02 - 0.05 |

| Weapons-Grade Plutonium | < 0.07 | Varies, can be low |

| Reactor-Grade Plutonium (LWR) | > 0.25 | Varies, generally higher than fallout |

| Radioisotope Thermoelectric Generators (RTGs) | Varies | High, can be > 0.5 |

This table provides illustrative isotopic ratios for plutonium from different sources. The analysis of these ratios in a sample containing this compound can help to determine its origin.

Advanced Techniques for Structural Elucidation of Citrate Complexes

Understanding the precise molecular structure of the this compound complex is crucial for predicting its chemical reactivity, stability, and transport behavior. While obtaining a single-crystal X-ray diffraction structure of a 238Pu complex can be challenging due to its intense radioactivity, a combination of advanced spectroscopic techniques and computational modeling can provide detailed structural information in solution and solid states.

Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) Spectroscopy: These synchrotron-based X-ray absorption spectroscopy (XAS) techniques are powerful tools for probing the local atomic environment around the plutonium ion. XANES provides information on the oxidation state and coordination geometry of the plutonium, while EXAFS can determine the bond distances, coordination numbers, and the identity of the neighboring atoms in the first few coordination shells. For a this compound complex, EXAFS could reveal the Pu-O bond lengths with the carboxylate and hydroxyl groups of the citrate ligand, as well as the number of coordinating oxygen atoms.

UV-Vis-NIR Spectroscopy: Ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption spectroscopy is sensitive to the electronic transitions of the plutonium ion. The positions and intensities of the absorption bands are characteristic of the oxidation state and the coordination environment of the plutonium. In a this compound system, changes in the UV-Vis-NIR spectrum as a function of pH or citrate concentration can be used to identify different complex species and to determine their stability constants.

Vibrational Spectroscopy (Raman and FTIR): Raman and Fourier-transform infrared (FTIR) spectroscopies probe the vibrational modes of the molecule. These techniques can provide information about the coordination of the citrate ligand to the plutonium ion by observing shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetism of plutonium can complicate NMR studies, specialized techniques can provide valuable structural information. For analogous, less radioactive, or diamagnetic metal-citrate complexes, NMR can be used to determine the connectivity of atoms and the conformation of the complex in solution. The insights gained can be extrapolated to the plutonium system.

Computational Modeling: Density functional theory (DFT) and other quantum chemical methods are increasingly used to complement experimental data. Theoretical calculations can predict the geometries, electronic structures, and spectroscopic properties of plausible this compound complexes. By comparing the calculated properties with experimental results, the most likely structure(s) of the complex can be identified.

| Technique | Information Obtained | Applicability to Pu-238 Citrate |

| EXAFS/XANES | Pu oxidation state, coordination number, bond distances to nearest neighbors. | Highly applicable for determining the local coordination environment of Pu in the citrate complex. |

| UV-Vis-NIR | Pu oxidation state, electronic structure, complex stoichiometry, and stability. | Useful for speciation studies in solution. |

| Vibrational Spectroscopy | Information on the binding of the citrate ligand's functional groups to the Pu ion. | Provides evidence of coordination through carboxylate and hydroxyl groups. |

| NMR Spectroscopy | Detailed solution-state structure and dynamics (often on analogous systems). | Challenging due to paramagnetism but can provide valuable insights through analogue studies. |

| Computational Modeling | Theoretical structures, energetics, and spectroscopic properties. | Complements experimental data to build a comprehensive structural model. |

This table summarizes the structural information that can be obtained from various advanced analytical techniques for the characterization of this compound complexes.

Iv. Complexation Chemistry and Solution Behavior of Plutonium 238 Citrate

Thermodynamics of Plutonium-Citrate Complex Formation

The formation of plutonium-citrate complexes is a thermodynamically driven process, characterized by the stability constants of the resulting species. These constants provide a quantitative measure of the strength of the metal-ligand interaction.

In the case of Pu(VI), formation constants for different protonated species have been determined. For the complex PuO₂(HcitH)(aq), the log K°₁,₁ is reported as 1.09 ± 0.05. Another species, PuO₂(HcitH)(citH)³⁻, has a log K°₁,₂ of -0.20 ± 0.07. nih.govosti.govacs.org

| Plutonium Oxidation State | Complex Stoichiometry | log β | Ionic Strength (M) |

| Pu(IV) | 1:1 | 16.536 ± 0.015 | 0.1 |

| Pu(VI) | 1:1 (PuO₂(HcitH)) | 1.09 ± 0.05 | 0.1 |

| Pu(VI) | 1:2 (PuO₂(HcitH)(citH)³⁻) | -0.20 ± 0.07 | 0.1 |

This table presents a selection of reported stability constants for binary plutonium-citrate complexes. The values can vary with experimental conditions.

The pH of the aqueous solution plays a pivotal role in determining the stoichiometry and protonation state of the plutonium-citrate complexes formed. Citric acid is a polyprotic acid with different pKa values, meaning it can exist in various protonated forms depending on the pH. This, in turn, influences the nature of the complexation with plutonium ions.

Spectrophotometric studies of tetravalent actinides, including Pu(IV), with citrate (B86180) have identified the formation of complexes with 1:1 and 1:2 metal-to-ligand stoichiometries. researchgate.net The apparent stability of these complexes is dependent on the acid-base form of the citrate ligand (e.g., H₂Cit⁻, HCit²⁻, or Cit³⁻), which is directly controlled by the pH. researchgate.net For instance, the formation of titanium(IV) citrate complexes, which can serve as an analogue, is highly pH-dependent, with different protonated forms of bidentate citrate anions chelating to the metal center at different pH ranges. nih.gov This suggests that as pH increases, the citrate ligand becomes more deprotonated, leading to changes in the coordination and stability of the resulting plutonium complexes.

Speciation Dynamics of Plutonium-238 in Citrate-Containing Media

The speciation of plutonium in the presence of citrate is a dynamic process involving redox transformations and potential hydrolysis and polymerization reactions.

Citrate can significantly influence the redox stability of different plutonium oxidation states. Research has shown that in the presence of citrate, Pu(VI) species are less stable and tend to reduce, with the rate of reduction increasing with higher pH. nih.govosti.govacs.org The direct reduction of Pu(VI) to Pu(IV) is a key pathway in citrate-containing solutions. nih.govosti.govacs.org

Conversely, citrate appears to stabilize the Pu(III) oxidation state. nih.govosti.gov Increased stability of Pu(III) has been observed in the presence of citrate, with higher concentrations of Pu(III) being favored at lower pH values. nih.govosti.gov This suggests that citrate can act as a reducing agent or stabilize the reduced form of plutonium under certain conditions. There is also evidence for a radiolysis-driven mechanism for the citrate-mediated reduction of plutonium, involving electron transfer from the oxidative breakdown of citrate. nih.govosti.gov

Plutonium(IV) is particularly prone to hydrolysis and polymerization, leading to the formation of colloidal species, even in acidic solutions. wikipedia.org This process involves the formation of hydroxyl-bridged polymers that can further convert to more stable oxo-bridged forms.

The presence of strong complexing agents like citrate can inhibit the hydrolysis and polymerization of Pu(IV). By forming stable, soluble complexes, citrate can effectively compete with the hydrolysis reactions that lead to the formation of insoluble plutonium polymers and colloids. This is a crucial aspect of plutonium chemistry, as the formation of colloids can significantly impact its environmental transport.

Ternary Complex Formation with Plutonium-238 and Co-ligands

In complex environmental or biological systems, plutonium may form ternary (or mixed-ligand) complexes with citrate and other co-ligands present in the solution. The formation of such complexes can further alter the speciation and mobility of plutonium.

Interactions with Aminopolycarboxylate Ligands (e.g., HEDTA, EDTA)

Aminopolycarboxylate ligands such as ethylenediaminetetraacetic acid (EDTA) and N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) are powerful chelating agents known to form highly stable complexes with metal ions, including actinides. The interaction of these ligands with plutonium-citrate species is of significant interest, particularly in the context of nuclear waste management and environmental remediation, where these organic ligands may be co-located with plutonium contamination. nih.govresearchgate.net

The table below summarizes the stability constants for some relevant Pu(IV)-EDTA complexes.

| Complex Species | log β | Conditions |

|---|---|---|

| Pu(EDTA) | 26.44 | Acidic solution (pH < 4), 1:1 ligand to metal ratio |

| Pu(EDTA)(OH)⁻ | 21.95 | Higher pH |

| Pu(EDTA)(OH)₂²⁻ | 15.29 | Higher pH |

| Pu(EDTA)(citrate)³⁻ | 33.45 | - |

Role of Calcium and Other Competing Cations in Complexation

In natural and engineered environments, the complexation of plutonium-238 citrate is often influenced by the presence of other cations, which can compete for the citrate ligand or form ternary complexes. Calcium is a particularly important cation to consider due to its ubiquity in geological formations and its potential to interact with both plutonium and the chelating ligands.

Research into the Pu(III)-EDTA system has revealed that calcium can play a significant role in stabilizing these complexes. nih.gov Solubility experiments have shown that in the presence of calcium, the total plutonium concentration remains nearly constant with increasing calcium chloride concentrations, which supports the formation of calcium-stabilized Pu(III)–EDTA complexes in solution. nih.gov Furthermore, spectroscopic studies on the analogous Ca–Cm(III)–EDTA system and computational modeling of the Ca–Pu(III)–EDTA system suggest that calcium not only likely stabilizes An(III)–EDTA complexes but could also potentially stabilize An(III)–OH–EDTA species. nih.gov

This stabilizing effect is noteworthy because, without calcium, partial oxidation of Pu(III) to Pu(IV) has been observed in the aqueous phase. However, in calcium-containing experiments, only Pu(III) was detected, suggesting that the formation of Ca–Pu(III)–EDTA complexes may stabilize the trivalent oxidation state of plutonium over certain timeframes. nih.gov This has important implications for predicting the long-term behavior of plutonium in environments where both calcium and organic chelators are present.

The competition for the ligand is another crucial aspect. Cations with a high charge density can effectively compete with plutonium for citrate and other ligands, thereby influencing the speciation of plutonium. The outcome of this competition depends on the relative concentrations of the competing cations and plutonium, as well as the respective stability constants of their complexes with the ligand.

Ligand Exchange Kinetics and Mechanism Studies

The dynamics of ligand exchange in this compound complexes are fundamental to understanding their reactivity and stability in solution. Ligand exchange involves the substitution of a coordinated ligand (in this case, citrate) by another ligand from the surrounding solution. The rates and mechanisms of these reactions can be influenced by factors such as pH, temperature, and the nature of the incoming and outgoing ligands.

While extensive research has been conducted on the speciation and thermodynamics of plutonium-citrate systems, detailed kinetic studies specifically focusing on the ligand exchange of the citrate moiety in this compound are not extensively reported in the available literature. General studies on the kinetics of plutonium complexation reactions indicate that they can be complex. For instance, the reduction of Pu(VI) in the presence of citrate is influenced by pH, with the rate of reduction increasing with higher pH. nih.gov Such redox changes can be coupled with ligand exchange processes, further complicating the kinetic landscape.

The mechanism of ligand exchange in metal complexes can generally be associative, dissociative, or interchange. In an associative mechanism, the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, before the original ligand departs. In a dissociative mechanism, the original ligand first detaches, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the outgoing one leaves. For plutonium complexes, the specific pathway would depend on the steric and electronic properties of the ligands and the metal center.

Studies on other plutonium complexes, such as the exchange of hexanitrate plutonium complexes on an anion exchange resin, have shown that diffusion can play a determining role in the sorption kinetics. osti.gov While not a direct measure of ligand exchange in solution, this highlights that mass transfer processes can be rate-limiting in heterogeneous systems involving plutonium complexes.

Comparative Analysis of this compound with Other Actinide Citrate Complexes (e.g., Americium, Actinium)

A comparative analysis of the citrate complexes of different actinides provides valuable insights into the trends in their coordination chemistry across the actinide series. The complexation behavior is influenced by factors such as ionic radius, charge density, and the electronic configuration of the actinide ion.

Americium (Am) , typically found in the +3 oxidation state, forms citrate complexes that have been studied to understand its environmental behavior. The stability of Am(III)-citrate complexes is generally lower than that of Pu(IV)-citrate complexes due to the lower charge density of Am(III) compared to Pu(IV). This difference in stability is a key factor in developing separation strategies for these two elements.

Actinium (Ac) , which exists in the +3 oxidation state, is the first member of the actinide series. Due to its larger ionic radius and lower charge density compared to other trivalent actinides like americium and curium, its complexes with citrate are expected to be less stable. This is consistent with the general trend of decreasing stability of complexes with increasing ionic radius for a given charge. The interaction between Ac(III) and citrate is primarily electrostatic in nature. nih.gov

The following table presents a comparison of the stability constants for the 1:1 citrate complexes of Pu(IV), Am(III), and other relevant ions.

| Actinide | Oxidation State | Complex | log β₁₁ | Ionic Radius (CN=8, Å) |

|---|---|---|---|---|

| Plutonium (Pu) | +4 | Pu(citrate)⁺ | 16.54 | 0.96 |

| Americium (Am) | +3 | Am(citrate) | ~7-8 (estimated) | 1.09 |

| Actinium (Ac) | +3 | Ac(citrate) | ~6-7 (estimated) | 1.26 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values for Am(III) and Ac(III) are estimated based on trends and available data for similar systems.

The higher stability of the Pu(IV)-citrate complex is evident from its significantly larger stability constant. This strong complexation is a defining feature of Pu(IV) chemistry and has profound implications for its behavior in various systems. The differences in complexation behavior among plutonium, americium, and actinium with citrate are exploited in separation and purification processes within the nuclear fuel cycle.

V. Radiochemical Characteristics and Decay Properties of Plutonium 238 Citrate

Alpha Particle Emission and Decay Chain of Plutonium-238

Plutonium-238 (²³⁸Pu) is characterized by its radioactive decay via the emission of alpha (α) particles. world-nuclear.org With a half-life of 87.7 years, it is a powerful alpha emitter, a property that makes it suitable for applications such as radioisotope thermoelectric generators (RTGs). wikipedia.orgwikipedia.org The decay process involves the ejection of an alpha particle, which is a helium nucleus (⁴He), from the nucleus of the ²³⁸Pu atom. This transmutation results in the formation of a daughter nuclide, Uranium-234 (²³⁴U). world-nuclear.orgchegg.com

The primary alpha decay of ²³⁸Pu releases a significant amount of energy, predominantly as the kinetic energy of the alpha particle. world-nuclear.org The decay energy has been measured at approximately 5.593 MeV, with the most prominent alpha particle energies being 5.499 MeV and 5.456 MeV. wikipedia.orgezag.com

The decay of Plutonium-238 initiates a long sequence of radioactive decays known as the uranium series (or 4n+2 series), which continues until a stable, non-radioactive isotope is formed. wikipedia.org The daughter nuclide, Uranium-234, is itself radioactive and decays through a series of alpha and beta emissions. The complete decay chain starting from Plutonium-238 culminates in the stable isotope Lead-206 (²⁰⁶Pb). wise-uranium.org

Table 1: Decay Properties of Plutonium-238

This interactive table summarizes the key radioactive properties of the Plutonium-238 isotope.

| Property | Value | Unit |

| Half-Life | 87.7 | Years |

| Decay Mode | Alpha (α) | - |

| Alpha Decay Energy | 5.593 | MeV |

| Primary Alpha Energies | 5.499 (71.6% intensity), 5.456 (28.3% intensity) | MeV |

| Daughter Nuclide | Uranium-234 (²³⁴U) | - |

| Specific Activity | 17 | Curies/gram (Ci/g) |

Table 2: Simplified Decay Chain of Plutonium-238

This table outlines the major steps in the radioactive decay chain beginning with Plutonium-238 and ending with stable Lead-206.

| Nuclide | Half-Life | Decay Mode |

| Plutonium-238 (²³⁸Pu) | 87.7 years | α |

| Uranium-234 (²³⁴U) | 244,500 years | α |

| Thorium-230 (²³⁰Th) | 77,000 years | α |

| Radium-226 (²²⁶Ra) | 1,600 years | α |

| Radon-222 (²²²Rn) | 3.823 days | α |

| Polonium-218 (²¹⁸Po) | 3.05 minutes | α |

| Lead-214 (²¹⁴Pb) | 26.8 minutes | β⁻ |

| Bismuth-214 (²¹⁴Bi) | 19.9 minutes | β⁻ |

| Polonium-214 (²¹⁴Po) | 164.3 microseconds | α |

| Lead-210 (²¹⁰Pb) | 22.3 years | β⁻ |

| Bismuth-210 (²¹⁰Bi) | 5.012 days | β⁻ |

| Polonium-210 (²¹⁰Po) | 138.3 days | α |

| Lead-206 (²⁰⁶Pb) | Stable | - |

Radiolytic Effects on Plutonium-238 Citrate (B86180) Stability in Aqueous Solutions

When Plutonium-238 citrate is in an aqueous solution, the emitted high-energy alpha particles interact with the surrounding water molecules, causing radiolysis. researchgate.netosti.gov This process leads to the formation of highly reactive chemical species, including free radicals (e.g., hydroxyl radical •OH, hydrogen atom •H), solvated electrons (e⁻aq), and molecular products like hydrogen peroxide (H₂O₂) and hydrogen (H₂). nih.govdiva-portal.org These radiolytically generated species can induce significant chemical changes in the solution, directly impacting the stability of the this compound complex. osti.govllnl.gov

Research has demonstrated a radiolysis-driven mechanism for the citrate-mediated reduction of plutonium. osti.gov The reactive species generated from water radiolysis can attack the citrate ligand, leading to its oxidative breakdown. This process can involve electron transfer, which in turn affects the oxidation state of the plutonium ion. osti.gov For instance, studies on plutonium-citrate systems have shown that the presence of citrate can lead to the reduction of Pu(VI) and stabilize Pu(III) over extended periods. osti.gov The rate of these redox reactions is influenced by factors such as pH and the concentration of the reactants. osti.gov

The high specific activity of Plutonium-238 results in a substantial dose rate within the solution, accelerating these radiolytic processes. scispace.com The radiolysis of the solution can alter the oxidation state of plutonium, which is a critical factor in its chemistry and the stability of its complexes. nih.govllnl.gov The breakdown of the citrate ligand can ultimately lead to the dissociation of the this compound complex, releasing the plutonium ion into the solution where it may hydrolyze or form other species depending on the solution's chemistry. osti.gov

Nuclear Recoil Effects and Particle Fragmentation Phenomena

Beyond the chemical effects of radiolysis, the physical consequences of alpha decay are also significant. According to the law of conservation of momentum, when a ²³⁸Pu nucleus emits an alpha particle, the newly formed daughter nucleus (²³⁴U) recoils in the opposite direction with substantial kinetic energy. This "nuclear recoil" is a powerful event at the atomic scale.

This recoil energy is sufficient to displace the daughter atom from its original position in a solid lattice. If the Plutonium-238 is part of a solid particle, such as a precipitated citrate salt or an oxide particle, this recoil can cause significant physical damage. nih.gov There is experimental evidence that this nuclear recoil effect can lead to the fragmentation of plutonium-containing particles over time. nih.gov

Studies conducted primarily on plutonium dioxide (PuO₂) have shown that the continuous alpha decay within the particles leads to self-fragmentation, breaking larger microparticles into smaller nanoparticles. nih.govdnfsb.gov This phenomenon is more pronounced for ²³⁸PuO₂ compared to ²³⁹PuO₂ due to the much higher specific activity and shorter half-life of ²³⁸Pu, resulting in a far greater frequency of decay events. dnfsb.gov The recoil of the daughter nucleus disrupts the crystalline structure, and over time, these accumulated disruptions can cause the particle to shatter. nih.gov This process can increase the surface area of the material and potentially alter its environmental mobility and reactivity. nih.govdnfsb.gov While these studies have focused on oxides, the physical principle of nuclear recoil is fundamental to the decay process and would be expected to cause similar fragmentation phenomena in solid-phase this compound.

Vi. Environmental Geochemistry and Transport of Plutonium 238 Citrate Analogues

Mobility and Sorption Behavior in Various Environmental Matrices (e.g., Soil, Sediment, Water)

The mobility of plutonium-citrate complexes in the environment is a complex interplay of various factors including the properties of the environmental matrix (soil, sediment, water), the prevailing geochemical conditions (pH, redox potential), and the concentration of both plutonium and citrate (B86180). The formation of plutonium-citrate complexes can significantly enhance the mobility of plutonium, a radionuclide that is otherwise considered relatively immobile due to its tendency to sorb strongly to mineral surfaces.

The sorption of plutonium onto soils and sediments is a key process controlling its transport. The distribution coefficient, Kd, which represents the ratio of the concentration of a radionuclide sorbed to the solid phase to its concentration in the aqueous phase, is a critical parameter in assessing mobility. While extensive data exists for plutonium sorption in various geomedia, specific Kd values for plutonium-citrate complexes are less common in the literature. However, studies on the effect of organic ligands, including citrate, on plutonium sorption provide valuable insights. Generally, the presence of strong complexing agents like citrate tends to decrease the Kd value, indicating reduced sorption and consequently, increased mobility.

For instance, research has shown that at acidic to neutral pH, citric acid can increase the mobility of plutonium in soils. This is attributed to the formation of soluble and stable plutonium-citrate complexes that have a lower affinity for the negatively charged surfaces of soil minerals. The extent of this enhanced mobility is dependent on the soil type, with variations observed between acidic and calcareous soils.

In aquatic systems, the transport of plutonium-citrate complexes is governed by advection, dispersion, and interactions with suspended particles and bottom sediments. The stability of these complexes in the water column is a key factor; more stable complexes will remain in the dissolved phase for longer periods, facilitating their transport over greater distances. The presence of other competing ions and particulate matter can influence the equilibrium of plutonium-citrate complexation and subsequent sorption behavior.

Table 1: Factors Influencing the Mobility and Sorption of Plutonium-Citrate Complexes

| Factor | Influence on Mobility | Influence on Sorption (Kd) | Underlying Mechanisms |

|---|---|---|---|

| pH | Generally increases mobility at acidic to neutral pH | Generally decreases Kd at acidic to neutral pH | Formation of soluble Pu-citrate complexes, competition with H+ for sorption sites. |

| Citrate Concentration | Increases mobility with increasing concentration | Decreases Kd with increasing concentration | Shifts equilibrium towards the formation of soluble complexes. |

| Soil/Sediment Composition | Mobility is higher in sandy soils, lower in clay-rich and organic-rich soils | Kd is lower in sandy soils, higher in clay-rich and organic-rich soils | Availability of sorption sites (clay minerals, organic matter) and surface charge characteristics. |

| Redox Potential | Influences the oxidation state of plutonium, which in turn affects complexation and sorption | Can indirectly affect Kd by altering Pu oxidation state | Pu(V) and Pu(VI) are generally more mobile than Pu(III) and Pu(IV). |

| Presence of Competing Ions | Can either increase or decrease mobility depending on the specific ions | Can either increase or decrease Kd | Competition for sorption sites and formation of other aqueous complexes. |

Influence of Natural Organic Matter and Microbial Activity on Plutonium-Citrate Complexes

Natural organic matter (NOM), such as humic and fulvic acids, is ubiquitous in terrestrial and aquatic environments and plays a crucial role in the speciation and transport of plutonium. NOM can interact with plutonium-citrate complexes in several ways, either enhancing or mitigating their mobility. Humic substances can form ternary complexes with plutonium and citrate, potentially altering their solubility and sorption characteristics. The effect of NOM is pH-dependent; at low pH, some studies suggest that NOM can increase the sorption of plutonium, possibly through the formation of ternary surface complexes on mineral surfaces. nih.govacs.org Conversely, at higher pH values, NOM can enhance the solubility of plutonium by forming stable aqueous complexes. nih.gov

Microbial activity is another critical factor influencing the fate of plutonium-citrate complexes in the environment. Microorganisms can directly and indirectly affect the speciation and mobility of plutonium through various metabolic processes. Some bacteria, such as Pseudomonas fluorescens, have been shown to metabolize citrate in plutonium-citrate complexes. jaea.go.jp This biodegradation of the citrate ligand can lead to the destabilization of the complex and the subsequent precipitation of plutonium, effectively reducing its mobility. jaea.go.jp The rate of citrate metabolism by bacteria can be influenced by the plutonium concentration and the ionic strength of the medium. jaea.go.jp

Table 2: Influence of Natural Organic Matter and Microbial Activity on Plutonium-Citrate Complexes

| Factor | Influence on Plutonium-Citrate Complexes | Potential Effect on Plutonium Mobility |

|---|---|---|

| Natural Organic Matter (Humic/Fulvic Acids) | Forms ternary complexes with Pu-citrate; competes for Pu complexation. nih.gov | Can increase or decrease mobility depending on pH and NOM concentration. nih.govacs.org |

| Microbial Metabolism of Citrate | Biodegradation of the citrate ligand. jaea.go.jp | Decreases mobility by destabilizing the complex and promoting Pu precipitation. jaea.go.jp |

| Microbial Redox Transformations | Can reduce higher oxidation states of Pu to less soluble Pu(IV). nih.govresearchgate.net | Decreases mobility by forming less soluble plutonium species. |

| Bio-sorption | Plutonium can sorb to microbial cell surfaces. | Can decrease mobility by sequestering plutonium in biomass. |

Dissolution Kinetics of Plutonium-238 Citrate in Environmental Systems

The dissolution of solid forms of plutonium is a critical process that governs its entry into the mobile phase in the environment. While much of the research has focused on the dissolution of plutonium oxides (PuO2), the dissolution kinetics of this compound in environmental systems are less well-characterized. The rate of dissolution will be influenced by factors such as the crystalline structure of the this compound solid, the pH and composition of the surrounding water, and the presence of other complexing ligands.

In general, the dissolution of plutonium compounds is a slow process. For plutonium dioxide, the dissolution rate is known to be very low in natural waters. nasa.gov The presence of citrate in the system is expected to enhance the dissolution rate of plutonium-containing solids by forming stable aqueous complexes, thereby shifting the dissolution equilibrium towards the aqueous phase. The alpha decay of Plutonium-238 can also influence the dissolution process. The radioactive decay can lead to fragmentation of larger particles, creating smaller particles with a higher surface area-to-volume ratio, which can increase the dissolution rate. nih.gov

Further research is needed to quantify the dissolution rates of this compound under a range of environmentally relevant conditions to accurately predict its long-term behavior and potential for mobilization from contaminated sites.

Modeling Approaches for Predicting this compound Fate and Transport

Predicting the long-term fate and transport of this compound in the environment requires the use of sophisticated numerical models. These models aim to simulate the complex interplay of physical, chemical, and biological processes that govern the mobility of plutonium in the subsurface. Reactive transport models are particularly well-suited for this purpose as they can couple groundwater flow and solute transport with geochemical reactions such as complexation, sorption-desorption, precipitation-dissolution, and redox transformations. copernicus.orgresearchgate.net

To accurately model the behavior of plutonium-citrate complexes, these models require a robust set of input parameters, including:

Thermodynamic data: Stability constants for plutonium-citrate complexes and other relevant aqueous species.

Sorption parameters: Distribution coefficients (Kd) or parameters for more complex surface complexation models that describe the interaction of plutonium-citrate complexes with mineral surfaces.

Kinetic data: Rate constants for key reactions such as the dissolution of this compound solids and microbial degradation of citrate.

Hydrogeological parameters: Properties of the porous media such as porosity, permeability, and dispersivity.

The development and validation of these models rely on data from laboratory experiments and field observations. Sensitivity analyses are often performed to identify the most influential parameters and to quantify the uncertainty in model predictions. While significant progress has been made in modeling plutonium transport, accurately representing the behavior of plutonium-citrate complexes in heterogeneous natural environments remains a challenge. nih.gov The lack of specific thermodynamic and kinetic data for these complexes under various environmental conditions is a key area where further research is needed to improve the predictive capabilities of these models. nih.gov

Vii. Fundamental Interactions of Plutonium 238 Citrate with Biological Systems: Mechanistic Studies

Cellular Uptake Mechanisms of Plutonium-238 Citrate (B86180)

The entry of Plutonium-238 citrate into cells is a complex process governed by the chemical form of the plutonium and the specific characteristics of the cell. As a molecular complex, its uptake pathway differs significantly from that of particulate or polymeric forms of plutonium.

The cellular uptake of plutonium is highly dependent on its physical and chemical state. While larger particles in the nanometer to micrometer range, such as plutonium polymers, are internalized through mechanisms like receptor-mediated endocytosis, non-specific endocytosis, pinocytosis, and phagocytosis, the pathway for molecular complexes like this compound is different. nih.gov Studies using rat pheochromocytoma (PC12) cells have shown that when plutonium is presented as a soluble molecular complex with citrate, it is taken up by the cells. nih.govtandfonline.com This form is internalized and distributed within the cytoplasm. nih.gov In contrast, aged, pre-formed plutonium polymer nanoparticles are not internalized by PC12 cells and remain as large agglomerates on the cell surface. nih.govtandfonline.comresearchgate.net This suggests that the citrate complex facilitates passage across the cell membrane, a process distinct from the bulk transport mechanisms of endocytosis required for particulate forms.

The type of cell plays a crucial role in the uptake of this compound. In the liver, the distribution of plutonium is dependent on its chemical form, indicating differential uptake between hepatocytes and sinusoidal cells (which include Kupffer cells). nih.govtandfonline.comresearchgate.net Plutonium citrate is reported to be retained in both hepatocytes and the phagocytic sinusoidal cells. nih.govtandfonline.com Colloidal or aggregated forms of plutonium, however, are predominantly associated with these sinusoidal cells. nih.gov

Studies with PC12 cells demonstrate that the "surface coating," or more accurately, the chemical form of plutonium, dictates its interaction with the cell. nih.gov Molecular plutonium, when complexed with citrate, is readily taken up. nih.govtandfonline.com However, if the conditions are altered slightly, such as adjusting the pH of a Pu(IV)-citrate solution before adding serum to the medium, plutonium can hydrolyze and form fresh polymers in situ. These freshly formed polymers are internalized by the cells, unlike aged polymers. nih.gov This indicates that the kinetics and mechanism of uptake are not only dependent on the cell type but also on the stability and form of the plutonium complex at the cell-media interface.

The chemical form in which plutonium is administered significantly influences its subsequent biological distribution and cellular uptake. Comparative studies in rats have revealed distinct differences in organ retention and liver distribution between plutonium citrate, plutonium nitrate (B79036), and plutonium phytate (an insoluble form).

Following intravenous injection, plutonium citrate and plutonium nitrate are predominantly retained in the skeleton within the first few hours. nih.govtandfonline.comresearchgate.net In contrast, plutonium phytate shows a high initial affinity for the liver. nih.govtandfonline.comresearchgate.net The initial percentage of the administered activity retained in the liver is markedly different for each form. tandfonline.com

| Plutonium Form | % of Administered Activity in Liver (Initial) | Primary Initial Deposition Site |

|---|---|---|

| Plutonium Citrate | 12.0% | Skeleton nih.govtandfonline.com |

| Plutonium Nitrate | 21.1% | Skeleton nih.govtandfonline.com |

| Plutonium Phytate | 80.6% | Liver nih.govtandfonline.com |

Furthermore, autoradiography of the liver shows that plutonium citrate is distributed homogeneously, whereas plutonium nitrate accumulates in localized "hot points". nih.govtandfonline.comresearchgate.net This difference in distribution may be due to variations in binding to biological ligands and differing cellular localization. tandfonline.com Studies comparing molecular plutonium citrate with polymeric forms (which can be considered a model for oxides) in cell cultures show that PC12 cells internalize the molecular citrate form but not aged polymeric plutonium. nih.govtandfonline.com Similarly, research on plutonium-238 dioxide particles indicates that their mobility and uptake are related to the formation of ultra-small particles that can react to form low molecular weight species, which are then complexed by citrate and transferrin in the blood. nih.govukhsa.gov.uk

Intracellular Distribution and Translocation of this compound

Once inside the cell, this compound undergoes further transport and localization to specific subcellular compartments, which is a key determinant of its long-term retention and potential biological effects.

Following its uptake, the distribution of plutonium citrate within the cell is not uniform. In liver cells, early studies identified that plutonium administered as the citrate complex becomes predominantly associated with lysosomes. tandfonline.com Within an hour of injection in rats, a significant fraction of the total plutonium in the liver is found in the soluble fraction of the cytoplasm. nih.gov However, this distribution changes over time.

In studies using PC12 cells, molecular Pu(IV)-citrate was observed to be taken up and distributed mostly in the cytoplasm, where it co-localized with iron. nih.gov Imaging showed that the plutonium was largely absent from the nuclear region and did not form agglomerates within the initial hours of exposure, suggesting it remained in a soluble form, possibly complexed with small biomolecules. nih.gov

| Cell Type | Primary Subcellular Location | Key Findings |

|---|---|---|

| Rat Liver Cells | Lysosomes, Cytosol (initially) | Initially found in the soluble fraction, but becomes predominantly associated with lysosomes over time. nih.govtandfonline.com |

| Reticulo-Endothelial Cells (Liver) | Not specified for citrate, but these cells phagocytose polymeric forms. nih.govtandfonline.com | Pu-citrate is found in both hepatocytes and sinusoidal cells. tandfonline.com |

| PC12 Cells | Cytoplasm | Homogeneously distributed in the cytoplasm, co-localizes with iron, and is absent from the nucleus. nih.gov |

The retention of plutonium within cells is a dynamic process involving its chemical transformation. After administration of plutonium citrate, the plutonium initially present in the soluble fraction of liver cells decreases significantly over time. nih.gov For instance, one study noted that 64% of the liver plutonium was in the soluble fraction one hour after injection, but this dropped to just 5% after eight days. nih.gov This change indicates a transition from a soluble to a less soluble, aggregated form. nih.gov

This aggregation and subsequent accumulation in lysosomes is a primary mechanism for the long-term retention of plutonium within the cell. nih.govtandfonline.com Lysosomes, with their acidic internal environment and digestive enzymes, become sinks for the metal. While this sequestration may limit the immediate interaction of plutonium with other sensitive cellular components, it also contributes to its long-term persistence in tissues like the liver.

Molecular Interactions with Biological Macromolecules

Upon entering a biological system, this compound dissociates, and the plutonium ion subsequently interacts with various endogenous molecules. These interactions are pivotal in determining its systemic transport and eventual deposition in tissues. The primary interactions involve binding to transport proteins and complexation with other small molecule ligands.

Complexation with Other Endogenous Ligands (e.g., Carbonates, Phosphates)

Besides proteins, plutonium(IV) interacts with smaller endogenous ligands, which can influence its solubility and speciation in biological fluids.

Carbonates: The complexation of plutonium(IV) with carbonate ions is significant in near-neutral pH environments, such as those found in groundwater and potentially in biological fluids. osti.gov These carbonate complexes can enhance the solubility of plutonium, which is otherwise low in this pH range. Experimental studies using spectrophotometry at pH values between 7.2 and 9.6 have demonstrated the existence of at least three distinct plutonium-carbonate species. osti.gov The formation of these soluble complexes could play a role in the mobility of plutonium within biological systems. There is also evidence of mixed citrate-carbonate complexes, indicating a competitive interaction between these ligands for the plutonium ion.

Phosphates: While direct in-vivo studies on plutonium-phosphate complexation are less detailed in the available literature, the fundamental chemistry of cations suggests a strong potential for interaction. Quantum chemical studies on various metallic cations have shown that phosphate (B84403) is a highly effective complexing agent. mdpi.com Divalent and trivalent cations, in particular, show a strong preference for complexation with phosphate. mdpi.com Given that plutonium exists as Pu⁴⁺, its high positive charge suggests a thermodynamically favorable interaction with negatively charged phosphate groups present in biological systems, such as in bone mineral and phospholipids.

Biokinetic Modeling of this compound Distribution at the Organismal Level (excluding human clinical models)

To predict the distribution and retention of plutonium within an organism, researchers develop biokinetic models. These mathematical frameworks are essential for understanding the time-course of plutonium's movement through various organs and tissues.

Development of Compartmental Models for Plutonium Biokinetics

Compartmental models are a cornerstone of plutonium biokinetic analysis. nih.gov These models represent the body as a system of interconnected compartments, which can correspond to organs, tissues, or distinct chemical forms of the substance. nih.govnih.gov The movement of plutonium between these compartments is described by a series of first-order differential equations, with transfer rates defining the kinetics. nih.gov

The development of these models has evolved from simpler structures to more physiologically based approaches. nih.govnih.gov Early models were often empirical, based on fitting data from animal studies. nih.gov More recent models for plutonium in rats incorporate a pharmacokinetic (PK) front-end approach. nih.govresearcher.life This structure uses a priori knowledge of physiological parameters, such as blood flow rates and extracellular fluid volumes, to define the initial distribution of the substance. nih.govosti.gov

For instance, a baseline compartmental model for plutonium distribution in rats was developed based on data from the first 28 days after systemic intake. nih.govresearcher.life This model was adapted from a previous model for americium but required significant modifications to accurately describe plutonium's behavior, highlighting the unique biokinetics of plutonium. nih.govdoi.org These models often undergo evaluation and refinement using techniques like Markov Chain Monte Carlo (MCMC) to investigate uncertainties in the transfer rates. nih.govresearcher.life

| Model Type / Feature | Description | Significance | Reference |

|---|---|---|---|

| Early Compartmental Models | Based on human and animal studies, often with an empirical structure. | Provided the foundational mathematical means to predict distribution and retention. | nih.gov |

| ICRP 30 / ICRP 67 Systemic Models | Standard models recommended by the International Commission on Radiological Protection for systemic plutonium distribution. | Serve as a baseline for radiation protection and dosimetry, often adapted for specific research. | nih.govresearchgate.net |

| Pharmacokinetic (PK) Front-End | Incorporates physiological data like vascular flow and extracellular fluid volumes to model initial distribution. | Increases the physiological realism of the model compared to purely empirical approaches. | nih.govresearcher.life |

| "Free" vs. "Bound" Plasma Components | Explicitly separates plutonium in the blood into a rapidly diffusing ("free") component and a slowly diffusing protein-bound component. | Crucial for accurately fitting experimental data, as the two forms have vastly different tissue transfer kinetics. | nih.govresearcher.lifedoi.org |

| Markov Chain Monte Carlo (MCMC) Analysis | A statistical method used to investigate and quantify the uncertainties in model transfer rates. | Provides a more robust understanding of the model's predictive capabilities and limitations. | nih.govresearcher.life |

Analysis of "Free" vs. "Bound" Plutonium in Plasma and Tissue Transfer Rates

A critical refinement in modern biokinetic models for plutonium is the distinction between "free" and "bound" forms in the blood plasma. nih.govdoi.org This separation was found to be necessary because models assuming a single, rapidly diffusing form of plutonium were inconsistent with experimental data from rat studies. nih.govresearcher.life

"Free" Plutonium: This component is thought to represent plutonium citrate or other small molecule complexes. It behaves similarly to other small molecules, like americium citrate, diffusing rapidly across vascular membranes into the interstitial fluids of tissues. nih.govdoi.org This is described as a "cell-membrane-limited" approach, where the primary barrier to cellular uptake is the cell membrane itself, not the capillary wall. nih.gov

"Bound" Plutonium: This component represents plutonium that has complexed with large plasma proteins, primarily transferrin. doi.org Due to its large size, this protein-bound plutonium does not diffuse rapidly across capillary walls. doi.org Its transfer from blood plasma into the interstitial fluids is relatively slow and is described as "capillary-wall-limited". nih.govresearcher.life The transfer rates for this bound form must be determined empirically from experimental data. nih.gov It has been noted that seven days after injection, as much as 95% of circulating plutonium is in this protein-bound form. doi.org

This dual-component model, incorporating aspects of the Durbin model structure, provides a much better fit to experimental data and more accurately reflects the underlying physiological processes governing plutonium distribution. nih.govdoi.org

Viii. Advanced Theoretical and Computational Studies of Plutonium 238 Citrate

Density Functional Theory (DFT) Calculations for Molecular Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and materials. researchgate.net For actinides like plutonium, DFT calculations are particularly challenging due to the complex nature of their 5f valence electrons, which exhibit strong electron correlations and spin-orbit interactions. researchgate.net Theoretical modeling, therefore, plays a crucial role in studying these systems. researchgate.net

To accurately model plutonium compounds, standard DFT approaches are often enhanced. For example, the DFT+U method is frequently employed to better account for the strong on-site Coulomb repulsion of the actinide f-electrons. ucl.ac.uk Fully relativistic electronic structure calculations are necessary to properly describe the behavior of heavy elements like plutonium. aps.org These calculations can determine key properties of the Plutonium-238 citrate (B86180) complex, including its ground-state equilibrium molecular structure, charge distribution, and the nature of the chemical bonds between the plutonium ion and the citrate ligand. nih.gov

DFT studies can elucidate the degree of covalency in the Pu-O bonds formed with the carboxylate and hydroxyl groups of the citrate molecule. Understanding the role of plutonium's 5f orbitals in chemical bonding is a frontier in actinide science, and DFT provides a direct, ab initio method for probing this aspect without empirical parameters. nih.gov The results of such calculations, including optimized geometries, bond lengths, and vibrational frequencies, provide a fundamental understanding of the molecule's stability and structure.

Table 1: Representative Parameters and Outputs for a DFT Calculation of Plutonium-238 Citrate This table is illustrative and represents typical parameters for such a calculation.

| Computational Parameter | Description/Example Value | Purpose |

| Functional | PBE, B3LYP, HSE06 | Approximates the exchange-correlation energy, which accounts for quantum mechanical effects. |

| Basis Set | Relativistic effective core potentials (e.g., LANL2DZ) for Pu; all-electron basis sets (e.g., 6-31G*) for C, H, O. | Mathematical functions used to represent the electronic wavefunctions of the atoms. |

| Relativistic Effects | Scalar relativistic or fully relativistic (spin-orbit coupling) | Essential for accurately describing the electronic structure of heavy elements like plutonium. |

| Solvent Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent (e.g., water) on the molecule's structure and properties. |

| DFT+U Correction | U-J parameter applied to Pu 5f orbitals | Improves the description of strongly correlated electrons, which is crucial for actinides. ucl.ac.uk |

| Expected Outputs | Optimized molecular geometry (bond lengths, angles), electronic charge distribution, orbital energies, vibrational frequencies, bond covalency analysis. | Provides fundamental insights into the structure, stability, and bonding of the complex. |

Molecular Dynamics Simulations of Plutonium-Citrate Complex Behavior in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed, atomistic view of the behavior of chemical systems, such as a this compound complex in an aqueous environment. By solving Newton's equations of motion for a system of interacting particles, MD can model how the complex interacts with surrounding water molecules, its conformational changes, and its transport properties. mdpi.com

An MD simulation of this compound would involve placing the complex in a simulation box filled with a large number of water molecules. The interactions between all atoms are described by a "force field," which is a set of parameters that define the potential energy of the system. For a plutonium complex, the force field must accurately describe the Pu-citrate interactions, citrate's internal bonds, and the interactions with water. mdpi.com

These simulations can reveal critical information about the solvation shell of the complex, including the number of water molecules directly coordinated to the plutonium ion and the structure of the surrounding water. They can also be used to calculate thermodynamic properties and transport coefficients, such as the diffusion coefficient of the complex in solution. researchgate.net By observing the trajectory of the simulation, researchers can understand the stability of the plutonium-citrate bond and the flexibility of the citrate ligand when bound to the metal center. nih.govaminer.org

Table 2: Key Parameters and Potential Findings from an MD Simulation of this compound in Water This table is illustrative and represents typical parameters and expected outcomes for such a simulation.

| Parameter/Output | Description | Example Finding/Insight |

| Force Field | A combination of parameters for Pu-ion, citrate, and water (e.g., AMBER, CHARMM, custom parameters). | Defines the accuracy of the interactions governing the system's behavior. |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) | The length of the simulation determines the timescale of the phenomena that can be observed. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can determine the Pu-O bond distances for coordinated water and citrate atoms, revealing the structure of the first and second solvation shells. |

| Coordination Number | The average number of atoms (e.g., oxygen from water or citrate) within a certain distance of the Pu ion. | Quantifies the number of binding interactions between plutonium and the surrounding solvent and ligand. |

| Diffusion Coefficient | A measure of the rate of translational motion of the complex through the solution. | Provides insight into the mobility of the this compound species in an aqueous environment. |

| Hydrogen Bonding Dynamics | Analysis of the formation and breaking of hydrogen bonds between the complex and water molecules. | Elucidates how the complex is integrated into the hydrogen-bond network of the solvent. |

Quantum Chemical Approaches to Actinide-Ligand Interactions

Understanding the chemical bonding in actinide compounds is a complex and fascinating challenge, primarily due to the involvement of 5f electrons. nih.gov For actinides up to plutonium, these 5f orbitals are known to participate in chemical bonding, leading to questions about the degree of covalency in their interactions with ligands. nih.govosti.gov Quantum chemical computations, in combination with advanced spectroscopic techniques, offer a powerful toolkit for probing the electronic structure and bond covalency of actinide complexes. nih.gov

These approaches go beyond standard DFT to include a range of highly accurate, albeit computationally expensive, methods. They are used to analyze the fundamental nature of the interaction between the plutonium ion and the citrate ligand. Key aspects investigated include:

Orbital Contributions: Determining the extent to which plutonium's 5f, 6d, and 7s orbitals mix with the ligand's orbitals (primarily from oxygen) to form chemical bonds.

Charge Distribution: Calculating the distribution of electron density throughout the complex to assess the ionic and covalent character of the bonds. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to precisely partition the charge density and characterize the bonding. nih.gov

Relativistic Effects: The high nuclear charge of plutonium makes relativistic effects significant. These effects contract some electron orbitals and expand others, influencing the chemical properties of the element. Accurate quantum chemical models must incorporate these effects to correctly predict molecular properties.

By applying these state-of-the-art computational methods, scientists can gain a deeper mechanistic understanding of why certain ligands, like citrate, form stable complexes with actinides. nih.gov This knowledge is essential for designing new ligands with specific properties for various applications.

Table 3: Comparison of Quantum Chemical Methods for Studying Actinide-Ligand Interactions

| Method | Description | Insights Provided for Pu-Citrate Interaction |

| Density Functional Theory (DFT) | A computationally efficient method based on the electron density. Often used with corrections like DFT+U for actinides. researchgate.netucl.ac.uk | Provides good estimates of molecular geometry, vibrational frequencies, and overall electronic structure. |

| Wavefunction-Based Ab Initio Methods (e.g., CASSCF, NEVPT2) | Highly accurate methods that solve the Schrödinger equation with fewer approximations than DFT. Computationally very demanding. | Offers a detailed and reliable description of the electronic states and the multi-configurational nature of the 5f electrons. Crucial for analyzing bond covalency. |

| Quantum Theory of Atoms in Molecules (QTAIM) | A method for analyzing the electron density topology to define atoms and chemical bonds within a molecule. nih.gov | Characterizes the nature of the Pu-O bonds (e.g., ionic vs. covalent) based on properties at the bond critical points. |

| Natural Bond Orbital (NBO) Analysis | A technique to study charge transfer, hybridization, and intramolecular interactions by analyzing the electron density in terms of localized orbitals. | Quantifies the charge transfer between the plutonium ion and the citrate ligand and describes the hybridization of the orbitals involved in bonding. |

Predictive Modeling of this compound Speciation and Reactivity

Predictive modeling is used to determine the chemical speciation—the distribution of an element among different chemical forms—of this compound under various conditions, such as changing pH. This is critical for understanding its chemical behavior, as different species can have vastly different properties. Geochemical modeling codes like PHREEQC are often used for this purpose. nih.gov

Studies have explored the speciation and kinetics of plutonium-citrate systems across a range of pH values. nih.gov These models incorporate thermodynamic data, such as formation constants, to predict which plutonium-citrate complexes will be dominant in solution. For example, research has identified and determined the formation constants for species like PuO₂(HcitH)(aq) in Pu(VI)-citrate systems. nih.gov

Table 4: Experimentally Determined Formation Constants and Redox Behavior in a Plutonium-Citrate System nih.gov Data derived from studies on plutonium-citrate systems.

| Plutonium Species/Process | Parameter | Value/Observation | Conditions |

| PuO₂(HcitH)(aq) | log K°₁,₁ | 1.09 ± 0.05 | I = 0.1 M NaCl, T = 23 °C |

| PuO₂(HcitH)(citH)³⁻ | log K°₁,₂ | -0.20 ± 0.07 | I = 0.1 M NaCl, T = 23 °C |

| Redox Stability | |||

| Pu(VI) Reduction | Rate | Increases with increasing pH. | In the presence of citrate. |

| Pu(III) Stability | Observation | Increased stability in the presence of citrate. | Higher concentrations of Pu(III) are favored at lower pH. |

Ix. Methodological Advancements in Plutonium 238 Citrate Research

Development of In Vitro Systems for Biological Interaction Studies

The study of the biological interactions of Plutonium-238 citrate (B86180) has moved beyond simple cellular models to more complex and physiologically relevant in vitro systems. These models aim to more accurately mimic the conditions within a living organism, providing valuable insights into the mechanisms of uptake, transport, and cellular response to this radionuclide.

One area of significant progress is the use of specific cell lines to model different biological barriers and cell types. For instance, the human macrophage-like THP-1 cell line has been developed as a robust model to study the internalization and release of plutonium compounds. nih.gov Research using these cells has demonstrated that both the uptake and release of plutonium are dependent on its solubility, and that chelating agents can enhance its release. nih.gov These findings from differentiated THP-1 cells align well with data from rat alveolar macrophages and in vivo studies, suggesting that this in vitro model can effectively predict the behavior of plutonium in the lungs. nih.gov

Another model, the PC12 cell line derived from rat adrenal glands, has been instrumental in differentiating the cellular uptake of molecular versus polymeric forms of plutonium. nih.gov Studies have shown that when introduced as a citrate complex, molecular plutonium is taken up by PC12 cells and co-localizes with iron within the cytoplasm. nih.gov This suggests a potential interaction with cellular iron transport mechanisms.